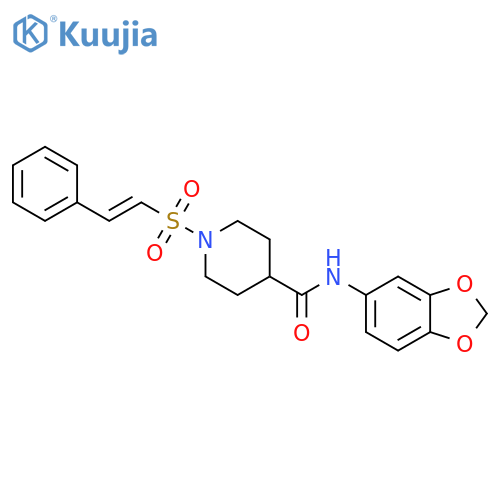Cas no 1083183-34-9 (N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
N-(1,3-ジオキサインダン-5-イル)-1-(2-フェニルエテンスルホニル)ピペリジン-4-カルボキサミドは、高度に特異的な薬理活性を持つ有機化合物です。この化合物は、ピペリジン骨格と1,3-ジオキサインダン基を有し、さらにフェニルエテンスルホニル基が結合した特徴的な構造を呈します。その分子設計により、優れた標的選択性と代謝安定性が期待されます。特に受容体結合アッセイや酵素阻害研究において、高い親和性を示すことが報告されています。また、カルボキサミド部位の存在により、水溶性の改善が図られており、in vitro試験における取り扱い性に優れています。この化合物は医薬品開発における中間体や生物学的ツールとしての応用が注目されています。

1083183-34-9 structure
商品名:N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-1,3-Benzodioxol-5-yl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide
- EN300-26606164
- 1083183-34-9
- N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
- Z27647028
-
- インチ: 1S/C21H22N2O5S/c24-21(22-18-6-7-19-20(14-18)28-15-27-19)17-8-11-23(12-9-17)29(25,26)13-10-16-4-2-1-3-5-16/h1-7,10,13-14,17H,8-9,11-12,15H2,(H,22,24)/b13-10+
- InChIKey: QINWKORAPVHBTE-JLHYYAGUSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC2=CC=C3C(=C2)OCO3)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 414.12494298g/mol
- どういたいしつりょう: 414.12494298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 93.3Ų
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 13.30±0.20(Predicted)
N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26606164-0.05g |
N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |
1083183-34-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1083183-34-9 (N-(1,3-dioxaindan-5-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
